N-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzamide
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Description
N-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique and complex manner.
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to influence a variety of biological activities
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
N-[2-oxo-2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)14-6-8-23-16(10-14)28-15-7-9-25(12-15)17(26)11-24-18(27)13-4-2-1-3-5-13/h1-6,8,10,15H,7,9,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAHRBPOISXIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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